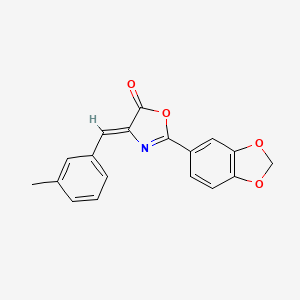![molecular formula C21H15N3O4 B11555020 2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11555020.png)
2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenol group and a nitrophenylmethylideneamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzoxazole ring.
Introduction of Methyl Group: The methyl group is introduced at the 6th position of the benzoxazole ring through alkylation reactions using methylating agents such as methyl iodide.
Formation of Schiff Base: The final step involves the condensation of the benzoxazole derivative with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or sulfonated benzoxazole derivatives.
Scientific Research Applications
2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Lacks the nitrophenylmethylideneamino substituent, resulting in different chemical properties and applications.
4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL: Lacks the benzoxazole ring, affecting its biological activity and mechanism of action.
Uniqueness
2-(6-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H15N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C21H15N3O4/c1-13-2-8-18-20(10-13)28-21(23-18)17-11-15(5-9-19(17)25)22-12-14-3-6-16(7-4-14)24(26)27/h2-12,25H,1H3 |
InChI Key |
FAEAEOLFGZUQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554943.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[3-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11554948.png)

![2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11554954.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide](/img/structure/B11554960.png)
![2-nitro-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11554979.png)
![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554980.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554984.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11554997.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11555001.png)
![4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11555007.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11555015.png)
![4-{4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]phenyl}morpholine](/img/structure/B11555038.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11555041.png)
